molecular formula C10H11BrMgO2 B6317599 (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide CAS No. 39575-67-2

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide

Cat. No.: B6317599
CAS No.: 39575-67-2
M. Wt: 267.40 g/mol
InChI Key: AFHYHOYFXAIHRE-UHFFFAOYSA-M
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Description

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is a Grignard reagent featuring a dioxolane-protected aryl group. The 1,3-dioxolane ring, substituted with a methyl group at the 2-position, confers both electronic and steric effects, influencing its reactivity in organometallic transformations. This compound is typically prepared as a solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) under inert conditions due to its high sensitivity to moisture and air . Its primary applications include nucleophilic additions and cross-coupling reactions in synthetic organic chemistry.

Properties

IUPAC Name

magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHYHOYFXAIHRE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be synthesized through the reaction of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)bromide with magnesium in the presence of anhydrous ether. The reaction typically requires a dry, inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with systems to maintain an inert atmosphere. The reaction is carried out under controlled temperatures to ensure the complete conversion of the starting materials to the desired Grignard reagent .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere .

Major Products Formed

The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction .

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is used as a key reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks .

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals. These intermediates can be further transformed into active pharmaceutical ingredients (APIs) with therapeutic properties .

Industry

In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its ability to form carbon-carbon bonds makes it a valuable tool in the manufacture of complex organic compounds .

Mechanism of Action

The mechanism of action of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The magnesium bromide moiety acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference IDs
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide 2-Methyl-1,3-dioxolane ring C₁₀H₁₁BrMgO₂ 263.41* High nucleophilicity; used in aryl couplings N/A†
3,4-(Methylenedioxy)phenylmagnesium bromide Methylenedioxy (1,3-benzodioxole) group C₇H₅BrMgO₂ 225.32 Air/moisture-sensitive; cross-coupling agent in THF
4-(1,3-Dioxan-2-yl)-3-fluorophenylmagnesium bromide 1,3-Dioxane ring; fluorine substituent C₁₀H₁₁BrFMgO₂ 281.40 Enhanced electrophilicity due to fluorine; stability in 2-MeTHF
(4-(Dimethylamino)phenyl)magnesium bromide Dimethylamino (-N(CH₃)₂) group C₈H₁₁BrMgN 241.40 Electron-rich aryl group; accelerates nucleophilic additions
2-(1,3-Dioxolan-2-yl)ethylzinc bromide Zinc core; dioxolane-ethyl chain C₅H₉BrO₂Zn 250.43 Less reactive than Mg analogs; used in milder conditions

*Calculated based on structure. †Primary compound; other entries reference provided evidence.

Key Observations:
  • Electronic Effects: The dimethylamino group in (4-(dimethylamino)phenyl)magnesium bromide enhances nucleophilicity compared to the dioxolane-protected analog, which has moderate electron-donating effects .
  • Solubility and Stability : Most Grignard reagents, including the target compound, are stabilized in ethereal solvents (THF, 2-MeTHF). Zinc analogs (e.g., 2-(1,3-dioxolan-2-yl)ethylzinc bromide) exhibit lower reactivity but better stability .
Nucleophilic Additions:
  • The target compound participates in aryl-aryl couplings and ketone alkylations. Its reactivity is intermediate between electron-deficient (e.g., halogenated) and electron-rich (e.g., dimethylamino-substituted) Grignard reagents .
  • Comparative studies with 3,4-(methylenedioxy)phenylmagnesium bromide show that the methylenedioxy group offers similar electronic effects but lacks steric bulk, enabling faster reaction rates .
Cross-Coupling Reactions:
  • In Suzuki-Miyaura couplings (e.g., ), bromine-substituted aryl Grignard reagents like the target compound are less reactive than iodides but more cost-effective. Fluorine-substituted analogs (e.g., ) may enhance regioselectivity in certain cases .

Stability and Handling

  • Moisture Sensitivity : All Grignard reagents require anhydrous conditions. The target compound’s dioxolane ring is stable under basic conditions but may hydrolyze in acidic media to yield diols .
  • Thermal Stability : Solutions in 2-MeTHF (e.g., 0.5 M concentration) are stable at low temperatures (-20°C) but degrade upon prolonged exposure to heat .

Biological Activity

As a Grignard reagent, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide participates in nucleophilic addition reactions. The negatively charged carbon atom attacks electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. This reaction pathway is crucial for synthesizing various bioactive compounds and pharmaceuticals.

1. Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineConcentration (µM)Viability (%)Mechanism of Action
MCF-7 (Breast Cancer)1065Induction of apoptosis and G0/G1 arrest
HeLa (Cervical Cancer)570Apoptosis induction
A549 (Lung Cancer)2050Cell cycle arrest

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential as a targeted cancer therapy agent.

2. Antimicrobial Activity

The compound has also been investigated for its ability to combat antibiotic-resistant bacteria. A study indicated that it could reverse resistance mechanisms in Staphylococcus aureus strains by disrupting biofilm formation and enhancing the efficacy of conventional antibiotics. This suggests that derivatives of this compound may be useful in addressing antimicrobial resistance issues.

Case Study 1: Anticancer Properties

A study explored the effects of varying concentrations of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase. The findings support further exploration into this compound's use as an anticancer agent.

Case Study 2: Antibiotic Resistance

Another research focused on the compound's ability to enhance the effectiveness of antibiotics against resistant strains of bacteria. The results showed that treatment with this compound significantly reduced biofilm formation, which is a major factor contributing to antibiotic resistance.

Comparative Analysis with Similar Compounds

The biological activity and applications of this compound can be compared with other related compounds:

CompoundBiological ActivityUnique Features
Phenylmagnesium bromideGeneral organic synthesisLacks dioxolane ring
(1,3-Dioxolan-2-ylmethyl)magnesium bromideModerate antimicrobial propertiesDifferent substitution patterns

The presence of the dioxolane ring in this compound enhances its stability and reactivity compared to simpler Grignard reagents, allowing for more selective reactions.

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